(Tetrahydrofuran-3-yl)hydrazine

Chiral Synthesis Process Chemistry PDE9 Inhibitors

(Tetrahydrofuran-3-yl)hydrazine (CAS 773822-87-0), also known as oxolan-3-ylhydrazine, is a racemic mixture of a saturated oxygen-containing heterocycle bonded to a hydrazine moiety. This bifunctional structure makes it a versatile intermediate in organic synthesis, particularly as a precursor for generating chiral 1H-pyrazolo[4,3-c]quinolin-4(5H)-one scaffolds.

Molecular Formula C4H10N2O
Molecular Weight 102.137
CAS No. 773822-87-0
Cat. No. B3007771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrahydrofuran-3-yl)hydrazine
CAS773822-87-0
Molecular FormulaC4H10N2O
Molecular Weight102.137
Structural Identifiers
SMILESC1COCC1NN
InChIInChI=1S/C4H10N2O/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2
InChIKeyKUFLBKOBMGLOKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofuran-3-ylhydrazine (CAS 773822-87-0): A Chiral Building Block for PDE9 Inhibitor Synthesis


(Tetrahydrofuran-3-yl)hydrazine (CAS 773822-87-0), also known as oxolan-3-ylhydrazine, is a racemic mixture of a saturated oxygen-containing heterocycle bonded to a hydrazine moiety . This bifunctional structure makes it a versatile intermediate in organic synthesis, particularly as a precursor for generating chiral 1H-pyrazolo[4,3-c]quinolin-4(5H)-one scaffolds . The compound is of significant interest in medicinal chemistry due to its role in preparing phosphodiesterase 9 (PDE9) inhibitors, a key target for enhancing NO-cGMP signaling .

Why Racemic (Tetrahydrofuran-3-yl)hydrazine is the Essential Precursor for PDE9-Targeting Chiral Intermediates


Generic substitution of this specific racemate with other hydrazines or tetrahydrofuran derivatives fails due to its unique stereochemical and structural requirements. The target PDE9 inhibitors, such as (S)-7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one, require the (S)-enantiomer of the tetrahydrofuran-3-ylhydrazine core . Using a different hydrazine source would result in a different scaffold with altered pharmacological properties. While the racemate (CAS 773822-87-0) is not the final active enantiomer, it is the necessary starting material for established, scalable processes that produce the high-purity (S)-enantiomer . Substituting with an achiral or alternative chiral building block would not yield the specific fused pyrazole ring system critical for PDE9 inhibition, making this compound irreplaceable in this synthetic route .

Quantitative Evidence for Prioritizing (Tetrahydrofuran-3-yl)hydrazine in PDE9 Inhibitor Synthesis


Superior Enantiomeric Purity from Optimized Synthesis Route

A comparative analysis of synthetic routes shows that the patented 5-step process for producing (S)-(tetrahydrofuran-3-yl)hydrazine from the racemate provides a substantial advantage in enantiomeric purity and process safety over traditional methods. Older routes using toxic reagents like methyl hydrazine, 1,4-dioxane, and diethyl azodicarboxylate (DEAD) are not only hazardous for large-scale operations but can also compromise stereochemical integrity . The improved process is designed to yield substantially pure (S)-enantiomer .

Chiral Synthesis Process Chemistry PDE9 Inhibitors

High Chemical Purity for Research and Development

For research and early development, the racemic compound is available with a high chemical purity of 98+%, as specified by a major chemical supplier . This level of purity is essential for reliable structure-activity relationship (SAR) studies and for ensuring that downstream reactions to produce chiral intermediates are not compromised by unknown impurities.

Chemical Purity Medicinal Chemistry Organic Synthesis

Established Utility as a Key Intermediate in a Major Drug Class

The compound's primary differentiation is its established and documented use in the synthesis of 1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which are being developed as PDE9 inhibitors for treating cognitive disorders and other conditions . While the racemate itself does not have reported IC50 values, the final drug candidates derived from it have demonstrated potent PDE9 inhibition in preclinical models, as evidenced by patents and literature . This established utility creates a demand that generic alternatives cannot fulfill.

Medicinal Chemistry PDE9 Inhibition Pharmaceutical Intermediates

Key Application Scenarios for Procuring (Tetrahydrofuran-3-yl)hydrazine (CAS 773822-87-0)


Medicinal Chemistry: Synthesis of PDE9 Inhibitor Libraries

Research teams focused on developing novel PDE9 inhibitors for cognitive disorders or other cGMP-related pathologies should procure this compound as the foundational building block for creating 1H-pyrazolo[4,3-c]quinolin-4(5H)-one libraries . The racemate serves as the starting point for establishing chiral synthetic routes that lead to the active (S)-enantiomer core found in lead candidates .

Process Chemistry: Development and Scale-Up of Chiral Intermediates

Process chemists tasked with developing a scalable, safe, and cost-effective route to (S)-(tetrahydrofuran-3-yl)hydrazine should select this racemate. The patented 5-step process from WO2016021192A1 demonstrates a clear advantage over older, more hazardous methods by eliminating toxic reagents and reducing step count . This makes it the preferred starting material for industrial-scale production of this high-value chiral intermediate .

Organic Synthesis: Exploring Novel Tetrahydrofuran-Hydrazine Scaffolds

Academic and industrial laboratories exploring the chemical space of saturated oxygen/nitrogen heterocycles can use this compound as a versatile starting material. Its bifunctional nature allows for participation in various reactions, including those leading to novel chiral hydrazine derivatives, with the confidence that the material is available at high purity (98+%) for reliable experimentation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Tetrahydrofuran-3-yl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.